molecular formula C24H26N2O4S B4107192 [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate

Cat. No.: B4107192
M. Wt: 438.5 g/mol
InChI Key: FYJDXXBGZKYWHB-UHFFFAOYSA-N
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Description

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenylsulfonyl group and a cyclohexylacetate moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as 1,3-disulfonic acid imidazolium tetrachloroaluminate . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The compound may also act as a free radical scavenger, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-23(31(28,29)21-15-9-4-10-16-21)24(26(25-18)20-13-7-3-8-14-20)30-22(27)17-19-11-5-2-6-12-19/h3-4,7-10,13-16,19H,2,5-6,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDXXBGZKYWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)CC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Reactant of Route 2
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Reactant of Route 3
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Reactant of Route 4
Reactant of Route 4
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Reactant of Route 5
Reactant of Route 5
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate
Reactant of Route 6
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate

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